molecular formula C20H28ClNO3S2 B1428589 Tiagabine hydrochloride hydrate CAS No. 145821-57-4

Tiagabine hydrochloride hydrate

Cat. No.: B1428589
CAS No.: 145821-57-4
M. Wt: 430.0 g/mol
InChI Key: KOZCGZMZXXVHCF-GGMCWBHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Tiagabine hydrochloride hydrate primarily targets the gamma-aminobutyric acid (GABA) uptake carrier . GABA is the major inhibitory neurotransmitter in the central nervous system, playing a crucial role in reducing neuronal excitability throughout the nervous system .

Mode of Action

Tiagabine operates as a selective GABA reuptake inhibitor . It binds to recognition sites associated with the GABA uptake carrier . This increased availability of GABA enhances its inhibitory effects, reducing neuronal excitability .

Biochemical Pathways

The primary biochemical pathway affected by tiagabine is the GABAergic system . By inhibiting the reuptake of GABA, tiagabine increases the concentration of this neurotransmitter in the synaptic cleft, enhancing its inhibitory effects on post-synaptic neurons . This leads to a decrease in neuronal excitability, which can help control seizures .

Pharmacokinetics

After oral ingestion, tiagabine is rapidly absorbed with a bioavailability of ≥90% . Its volume of distribution is 1.0 L/kg, and plasma protein binding is 96% . Tiagabine is substantially metabolized (98%) in the liver, primarily by CYP3A4 . Less than 2% of an administered dose is excreted as unchanged tiagabine in urine . During tiagabine monotherapy, plasma elimination half-life values in adults are 5–9 hours .

Result of Action

The molecular effect of tiagabine’s action is the increased availability of GABA in the synaptic cleft . On a cellular level, this results in enhanced inhibitory effects on post-synaptic neurons, leading to a decrease in neuronal excitability . This can help control seizures, making tiagabine an effective treatment for epilepsy .

Action Environment

The action, efficacy, and stability of tiagabine can be influenced by various environmental factors. For instance, the presence of other drugs, particularly those that induce or inhibit CYP3A4, can affect the metabolism of tiagabine . Additionally, the interaction of tiagabine with plasma proteins may affect its absorption, distribution, metabolism, excretion, toxicity, and stability in vivo

Biochemical Analysis

Biochemical Properties

Tiagabine hydrochloride hydrate operates as a selective GABA reuptake inhibitor . It binds to recognition sites associated with the GABA uptake carrier . By this action, this compound blocks GABA uptake into presynaptic neurons, permitting more GABA to be available for receptor binding on the surfaces of post-synaptic cells .

Cellular Effects

This compound exerts its effects on various types of cells, primarily neurons. It enhances the activity of gamma aminobutyric acid (GABA), the major inhibitory neurotransmitter in the central nervous system . This results in an increase in the concentration of GABA in presynaptic neurons and glial cells, thereby influencing cell function .

Molecular Mechanism

It binds to recognition sites associated with the GABA uptake carrier, blocking GABA uptake into presynaptic neurons, and allowing more GABA to be available for receptor binding on the surfaces of post-synaptic cells .

Temporal Effects in Laboratory Settings

It is known that this compound is substantially metabolized (98%) in the liver, primarily by CYP3A4 .

Dosage Effects in Animal Models

This compound is active in a number of animal seizure models, protecting against seizures induced by chemical stimuli

Metabolic Pathways

This compound is likely metabolized primarily by the 3A isoform subfamily of hepatic cytochrome P450 . Approximately 2% of an oral dose of tiagabine is excreted unchanged, with 25% and 63% of the remaining dose excreted into the urine and feces, respectively, primarily as metabolites .

Transport and Distribution

After oral ingestion, this compound is rapidly absorbed with a bioavailability of ≥90% . Its volume of distribution is 1.0 L/kg, and plasma protein binding is 96%

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tiagabine hydrochloride hydrate involves the synthesis of tiagabine base followed by its conversion to the hydrochloride salt. The inclusion complex of tiagabine and 2-hydroxypropyl-beta-cyclodextrin can be prepared by the freeze-drying method. Equimolar quantities of tiagabine base and 2-hydroxypropyl-beta-cyclodextrin are dispersed into water and stirred for 24 hours at 27°C .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis of the tiagabine base, followed by its conversion to the hydrochloride salt. The process includes purification steps to ensure the final product’s quality and stability .

Chemical Reactions Analysis

Types of Reactions

Tiagabine hydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: Tiagabine can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert tiagabine to its reduced forms.

    Substitution: Tiagabine can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of tiagabine .

Comparison with Similar Compounds

Similar Compounds

    Vigabatrin: Another anticonvulsant that inhibits gamma-aminobutyric acid transaminase, increasing gamma-aminobutyric acid levels.

    Gabapentin: A gamma-aminobutyric acid analog used to treat epilepsy and neuropathic pain.

    Pregabalin: Similar to gabapentin, used for epilepsy and neuropathic pain.

Uniqueness

Tiagabine hydrochloride hydrate is unique in its selective inhibition of gamma-aminobutyric acid reuptake, which distinguishes it from other anticonvulsants that may have broader mechanisms of action. This selectivity makes tiagabine particularly effective in increasing gamma-aminobutyric acid levels without affecting other neurotransmitter systems .

Properties

IUPAC Name

(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2S2.ClH.H2O/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H;1H2/t16-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZCGZMZXXVHCF-GGMCWBHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145821-57-4
Record name Tiagabine hydrochloride monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145821-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiagabine hydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145821574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TIAGABINE HYDROCHLORIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OXB00SKC7R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tiagabine hydrochloride hydrate
Reactant of Route 2
Reactant of Route 2
Tiagabine hydrochloride hydrate
Reactant of Route 3
Tiagabine hydrochloride hydrate
Reactant of Route 4
Tiagabine hydrochloride hydrate
Reactant of Route 5
Tiagabine hydrochloride hydrate
Reactant of Route 6
Reactant of Route 6
Tiagabine hydrochloride hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.